3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-methoxy-2-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H11NO/c1-9-7-5-2-3-6(4-5)8-7/h5-6H,2-4H2,1H3 |
InChI Key |
BRNQXPAZUVWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2CCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 2 Azabicyclo 2.2.1 Hept 2 Ene and Its Analogs
Stereoselective and Enantioselective Approaches
The establishment of specific stereocenters is crucial in the synthesis of biologically active molecules. For the 2-azabicyclo[2.2.1]heptane system, several methodologies are employed to control the stereochemical outcome of the reaction, leading to the desired enantiomerically pure or enriched products.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in aza-Diels-Alder reactions. In this approach, an achiral imine substrate is covalently bonded to a chiral molecule, the auxiliary, which directs the cycloaddition reaction to proceed with a specific stereochemical preference. After the reaction, the auxiliary can be cleaved and ideally recovered.
Research has demonstrated the effectiveness of employing glyoxylate (B1226380) imines bearing two chiral auxiliaries. For instance, the cycloaddition between cyclopentadiene (B3395910) and protonated glyoxylate imines with N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthol (B56881) or (+)-8-phenylneomenthol as auxiliaries has been described. These reactions exhibit high exo-selectivity. core.ac.uk The combination of (-)-8-phenylmenthol with an N-(R)-1-phenylethyl auxiliary, and (+)-8-phenylneomenthol with an N-(S)-1-phenylethyl auxiliary, resulted in the formation of a single adduct in each case. core.ac.uk
The diastereoselectivity of these reactions is often high, allowing for the isolation of a single diastereomer which can then be further processed to yield the target enantiomerically pure compound.
Table 1: Chiral Auxiliary-Mediated Aza-Diels-Alder Reaction
| Chiral Auxiliaries | Diastereomeric Ratio (exo:endo) | Yield | Reference |
|---|---|---|---|
| (-)-8-phenylmenthyl and (R)-1-phenylethyl | Single exo adduct | Data not specified | core.ac.uk |
| (+)-8-phenylneomenthyl and (S)-1-phenylethyl | Single exo adduct | Data not specified | core.ac.uk |
Asymmetric Catalysis in Azabicyclic Construction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral Brønsted acids have emerged as effective catalysts for a variety of asymmetric transformations involving imine electrophiles.
Specifically, chiral BINOL-derived phosphoric acid diesters have been shown to be efficient catalysts for the [4+2] cycloaddition of C-acylimines with cyclopentadiene. beilstein-journals.org This enantioselective Brønsted acid-catalyzed aza-Diels-Alder reaction yields the corresponding aza-tetracycles in high yields and with excellent enantio- and diastereoselectivities under mild reaction conditions. beilstein-journals.org For example, using a phosphoric acid diester with a 2,4,6-triisopropylphenyl substituent on the BINOL backbone resulted in the product with a 74% enantiomeric excess. beilstein-journals.org
Another approach involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, which can produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. acs.orgresearchgate.net
Table 2: Asymmetric Catalysis in Aza-Diels-Alder Reactions
| Catalyst | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| BINOL-derived phosphoric acid diester | C-acylimine and cyclopentadiene | High | 74% | beilstein-journals.org |
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of enantiopure 2-azabicyclo[2.2.1]heptane derivatives, this is particularly relevant for analogs such as 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.
Key Cycloaddition Strategies
Cycloaddition reactions are cornerstones in the synthesis of cyclic and bicyclic compounds. For the construction of the 2-azabicyclo[2.2.1]heptane framework, the aza Diels-Alder reaction is the most prominent and widely utilized strategy.
Aza Diels-Alder Reactions for Ring Skeleton Formation
The aza Diels-Alder reaction, a hetero-Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile) to form a six-membered nitrogen-containing heterocycle. In the context of 2-azabicyclo[2.2.1]hept-2-ene synthesis, cyclopentadiene is the most commonly used diene.
The reaction between an imine and cyclopentadiene leads directly to the 2-azabicyclo[2.2.1]hept-5-ene skeleton. These reactions are often catalyzed by Brønsted or Lewis acids to activate the imine dienophile. A notable characteristic of the aza-Diels-Alder reaction with cyclopentadiene is the high propensity for the formation of the exo isomer. diva-portal.org For example, the reaction of a chiral imine derived from methyl glyoxylate and (S)-(-)-1-phenylethylamine with cyclopentadiene in the presence of trifluoroacetic acid and boron trifluoride diethyl etherate affords the major exo-isomer in a 56% total yield on a multigram scale. researchgate.net
The versatility of this reaction allows for the use of various imines, leading to a wide range of substituted 2-azabicyclo[2.2.1]hept-5-ene derivatives. For instance, the reaction of benzylamine (B48309) hydrochloride and formaldehyde (B43269) generates a reactive benzyliminium hydrochloride in situ, which undergoes cycloaddition with cyclopentadiene to give the corresponding product in an excellent 92% yield. le.ac.uk
Table 3: Examples of Aza-Diels-Alder Reactions for 2-Azabicyclo[2.2.1]hept-5-ene Skeleton Formation
| Imine Precursors | Diene | Catalyst/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Benzylamine hydrochloride and formaldehyde | Cyclopentadiene | In situ iminium formation, room temperature | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | 92% | Not specified | le.ac.uk |
| Methyl glyoxylate and (S)-(-)-1-phenylethylamine | Cyclopentadiene | TFA, BF3·OEt2 | Major exo-isomer of the corresponding carboxylate | 56% | exo-selective | researchgate.net |
[4+2] Cycloadditions in Bridged System Formation
The formation of the bridged 2-azabicyclo[2.2.1]heptane system is a direct outcome of the [4+2] cycloaddition between a diene and a dienophile. diva-portal.org The Diels-Alder reaction is formally a [4+2] cycloaddition, where a diene with 4 π-electrons reacts with a dienophile with 2 π-electrons. diva-portal.org In the synthesis of the target azabicyclic system, cyclopentadiene serves as the 4π-electron component, and an imine derivative acts as the 2π-electron component.
The stereochemical outcome of this cycloaddition is crucial. While the endo isomer is typically favored in Diels-Alder reactions without heteroatoms, the use of an aza-dienophile often results in a preference for the exo product. diva-portal.org For the synthesis of (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester, the endo/exo ratio is approximately 2/98 when the reaction is performed at -80 °C. diva-portal.org This high degree of stereocontrol is a key advantage of using [4+2] cycloaddition strategies for the construction of these bridged systems.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and efficient routes for the construction of complex molecular architectures, including the 2-azabicyclo[2.2.1]heptane framework. Palladium and ruthenium catalysts, in particular, have proven to be exceptionally versatile in mediating key bond-forming events.
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis is instrumental in forming the 2-azabicyclo[2.2.1]heptane skeleton, primarily through reactions that create new carbon-nitrogen or carbon-carbon bonds to close the bicyclic ring.
A significant advancement is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides direct access to oxygenated 2-azabicyclo[2.2.1]heptane derivatives rsc.org. This transformation forges a new C-N bond through an aza-Wacker-type mechanism semanticscholar.org. The process is tolerant of various functional groups and allows for the introduction of diverse substituents onto the bicyclic core semanticscholar.org.
Cascade reactions initiated by palladium catalysts also provide an elegant approach. For instance, a modular assembly of azabicycles can be achieved through a cascade cyclization/Suzuki coupling/6π-electrocyclization of bromoenynamides nih.gov. Similarly, palladium-catalyzed asymmetric cascades involving alkyne-tethered precursors have been developed to produce multifunctionalized heterocyclic systems dicp.ac.cn. Furthermore, palladium-catalyzed intramolecular cyclizations are employed to access a variety of fused and bridged heterocyclic motifs nih.govnih.gov. The Mizoroki-Heck reaction, a cornerstone of palladium catalysis, has been adapted for intramolecular cyclizations to create complex spirocyclic systems derived from 2-azabicyclo[2.2.1]hept-5-en-3-one precursors nih.govdiva-portal.org.
| Reaction Type | Catalyst/Reagents | Precursor Type | Key Transformation | Reference(s) |
| 1,2-Aminoacyloxylation | Palladium(II) Catalyst / Oxygen | Cyclopentenes | Intramolecular oxidative aza-Wacker cyclization | rsc.orgsemanticscholar.org |
| Cascade Cyclization | Palladium Catalyst | Bromoenynamides | Cyclization/Suzuki coupling/6π-electrocyclization | nih.gov |
| Intramolecular Heck | Pd(0) Catalyst / Base | N-allyl iodoanilines | Anti migratory insertion to form spirocycles | nih.govdiva-portal.org |
| Hydrophenylation | Pd(OAc)2 / KO2CH | Bicyclic Alkenes | Chemo- and stereoselective addition of aryl group | researchgate.net |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a robust and widely used strategy for the synthesis of unsaturated rings, including bridged heterocyclic systems. wikipedia.org The reaction, typically catalyzed by ruthenium-carbene complexes such as Grubbs' catalysts, proceeds via the intramolecular metathesis of a precursor containing two terminal alkenes, forming a cycloalkene and releasing volatile ethylene (B1197577), which drives the reaction forward wikipedia.orgorganic-chemistry.org.
The core of the RCM mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and one of the alkene moieties of the substrate. wikipedia.org A subsequent retro-[2+2] cycloaddition (cycloelimination) can either regenerate the starting materials or, after intramolecular reaction with the second alkene, lead to the desired cyclic product and regenerate the catalyst wikipedia.org.
This strategy has been successfully applied to the synthesis of azabicyclo[m.n.1]alkenes. A key approach involves the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives, which efficiently constructs the bridged bicyclic framework. nih.gov The versatility of RCM allows for the synthesis of a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles, and demonstrates high functional group tolerance, making it suitable for constructing complex nitrogen-containing heterocycles. wikipedia.orgnih.gov
| Catalyst | Precursor | Product | Key Feature | Reference(s) |
| Grubbs' Catalyst | cis-2,6-dialkenyl-N-acyl piperidine | Azabicyclo[m.n.1]alkene | Formation of the bridging ring via C=C bond formation | nih.gov |
| Ruthenium-Carbene Complex | Acyclic Diene | Unsaturated N-Heterocycle | Driven by the release of ethylene gas | wikipedia.orgorganic-chemistry.org |
Other Cyclization and Rearrangement Pathways
Beyond transition metal-mediated reactions, a range of other cyclization and rearrangement strategies are employed to synthesize the 2-azabicyclo[2.2.1]heptane core. These include elegant cascade reactions, direct intramolecular ring closures, and transformations of related bicyclic systems.
Epimerization-Lactamization Cascade Reactions
Cascade reactions offer a highly efficient method for building molecular complexity in a single step. A notable example is the synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives through an epimerization-lactamization cascade. rsc.orgresearchgate.net This process begins with a functionalized (2S,4R)-4-aminoproline methyl ester. rsc.org
Under strong basic conditions, the substrate undergoes epimerization at the C-2 position. rsc.orgresearchgate.net This stereochemical inversion correctly orients the molecule for the subsequent step: an intramolecular aminolysis where the amino group attacks the ester carbonyl. This nucleophilic attack results in the formation of the bridged lactam intermediate, completing the bicyclic structure in a highly stereocontrolled manner. rsc.org Key factors for this reaction's success include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base to promote the cascade. rsc.orgresearchgate.net
Intramolecular Cyclization Reactions
Direct intramolecular cyclization represents a fundamental approach to forming the azabicyclo[2.2.1]heptane ring system from appropriately functionalized acyclic or monocyclic precursors. These reactions can be triggered by various means, including the generation of a reactive intermediate that subsequently attacks another part of the molecule.
One pathway involves the reduction of a cyano group to a primary amine, which then undergoes spontaneous intramolecular cyclization onto a pendant ester group to furnish the bicyclic lactam. acs.org Another powerful strategy is the use of free-radical reactions. Nitrogen-directed radical rearrangements have been developed to produce 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. rsc.orgresearchgate.net In these reactions, a radical is generated elsewhere in the molecule, and the subsequent rearrangement and cyclization are guided by the nitrogen atom to form the desired bicyclic product. rsc.org Similarly, intramolecular free radical cyclizations of radical precursors are effective for creating various 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net
Photochemical and Thermal Denitrogenation Routes of Related Diazabicyclic Systems
An alternative route to the carbon skeleton of azabicyclic systems involves the photochemical or thermal denitrogenation of related diazabicycloalkenes. The light-promoted extrusion of molecular nitrogen from cyclic azoalkanes is a well-established method for synthesizing highly strained bicyclic compounds. acs.orgchemrxiv.orgnih.gov
Functionalization and Derivatization Strategies of the Bicyclic Core
The rigid 2-azabicyclo[2.2.1]heptane framework serves as a versatile scaffold in synthetic chemistry. Its unique three-dimensional structure allows for precise installation and manipulation of functional groups, leading to a diverse array of derivatives. Strategies for modifying this core can be broadly categorized into the initial introduction of substituents to form the desired analog and subsequent transformations of the fully formed bicyclic system.
Introduction of Methoxy (B1213986) and Other Substituents
The synthesis of the title compound, 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene, a cyclic imidate, is predicated on the availability of its corresponding lactam precursor, 2-azabicyclo[2.2.1]heptan-3-one. This saturated lactam is accessible through the catalytic hydrogenation of its unsaturated counterpart, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a widely utilized building block known as the Vince lactam. researchgate.net
The conversion of the lactam to the 3-methoxy imino ether is a standard transformation in organic synthesis. This O-alkylation is typically achieved by treating the lactam with powerful electrophilic methylating agents. Reagents such as Meerwein's salt (e.g., trimethyloxonium (B1219515) tetrafluoroborate) or dimethyl sulfate (B86663) are effective for this purpose, converting the amide oxygen into a methoxy group and forming the characteristic C=N double bond of the imino ether.
Beyond the methoxy group, various other substituents can be incorporated onto the bicyclic core using several strategic reactions. Palladium-catalyzed reactions, for instance, have been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes through the 1,2-aminoacyloxylation of cyclopentene (B43876) precursors. rsc.orgresearchgate.net This method provides a direct route to installing oxygen-containing functionalities. Furthermore, nucleophilic substitution reactions allow for the introduction of diverse groups. In one such strategy, heterocycles have been introduced at the C-7 position to create ether linkages, such as 7-(pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptane, employing Mitsunobu chemistry. le.ac.uk
| Substituent Type | Methodology | Position | Key Reagents/Reaction |
|---|---|---|---|
| Methoxy (Imidate) | O-alkylation of Lactam | C-3 | Meerwein's Salt (e.g., (CH₃)₃OBF₄) on 2-azabicyclo[2.2.1]heptan-3-one |
| Oxygenated Groups | Palladium-Catalyzed 1,2-Aminoacyloxylation | Various | Pd Catalyst, Cyclopentene Derivative |
| Pyridyloxy Ethers | Mitsunobu Reaction / Nucleophilic Substitution | C-7 | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) |
| Hydroxyl/Amide Groups | Brønsted Acid Catalyzed Ring-Opening | Various | Chiral Phosphoric Acid, meso-Epoxides researchgate.net |
Post-Cyclization Functional Group Transformations
Once the 2-azabicyclo[2.2.1]heptane skeleton is constructed, it can undergo a variety of functional group interconversions and skeletal rearrangements. These transformations leverage the inherent reactivity and stereochemistry of the bicyclic system to generate further structural diversity. le.ac.uk
Reduction Reactions: The double bond of 2-azabicyclo[2.2.1]hept-2-ene derivatives can be reduced under various conditions. Mild reduction of a polychlorinated analog with tributyltin hydride has been shown to yield monoreduced products, leaving the core structure intact. ucla.edu Catalytic hydrogenation offers another route to saturated analogs, though the product mixtures can be highly dependent on the specific catalyst and reaction conditions used. ucla.edu
Skeletal Rearrangements and Ring-Opening: The constrained [2.2.1] system is susceptible to rearrangement under certain conditions. For example, derivatives of 2-azabicyclo[2.2.1]heptane can be stereoselectively rearranged to form the larger 2-azabicyclo[3.2.1]octane framework. rsc.org This ring expansion proceeds through the formation of a strained aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophile. rsc.org More drastic transformations, such as fragmentation of the bicyclic system, can also occur. Treatment of a chlorinated 2-azabicyclo[2.2.1]heptene with ethanolic sodium borohydride (B1222165) resulted in the cleavage of the bicyclic core to form a monocyclic pyrrole (B145914) derivative. ucla.edu
Stereochemical Modifications: The stereochemistry of substituents on the bicyclic core can be altered post-cyclization. An oxidation-reduction strategy has been successfully employed for the epimerization at the C-7 position of the 2-azabicyclo[2.2.1]heptane system, allowing for stereochemical control and the synthesis of specific isomers. le.ac.uk
| Transformation Type | Description | Key Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Reduction | Reduction of C=N or other functionalities | Tributyltin hydride, Catalytic Hydrogenation ucla.edu | Saturated 2-azabicyclo[2.2.1]heptane |
| Skeletal Rearrangement | Ring expansion of the bicyclic core | Mitsunobu conditions or Sulfonyl chloride/base rsc.org | 2-Azabicyclo[3.2.1]octane |
| Ring-Opening Fragmentation | Cleavage of the bicyclic system | Ethanolic Sodium Borohydride ucla.edu | Monocyclic Pyrrole |
| Epimerization | Inversion of stereochemistry at a chiral center | Oxidation followed by stereoselective reduction le.ac.uk | Diastereomer of the starting material |
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2 Azabicyclo 2.2.1 Hept 2 Ene Systems
Reaction Mechanisms and Transition State Analysis
The reactivity of the 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene system is governed by the interplay between the strained bicyclic framework and the electronic properties of the imino ether moiety.
The imino ether group is susceptible to nucleophilic attack, primarily at the C3 carbon, which is activated by the adjacent nitrogen atom. The reaction typically proceeds via protonation of the nitrogen, enhancing the electrophilicity of the C3 carbon. This is followed by the addition of a nucleophile, leading to a tetrahedral intermediate which can subsequently undergo cleavage. For instance, hydrolysis would involve the attack of water to yield a lactam after the elimination of methanol.
Catalysis can also play a crucial role in directing the outcome of nucleophilic additions. Ruthenium-catalyzed nucleophilic ring-opening of the related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene system with alcohols demonstrates that the choice of a neutral or cationic catalyst can selectively produce trans or cis ring-opened products, respectively, with high stereoselectivity. nih.gov
Oxidation The nitrogen atom in the 2-azabicyclo[2.2.1]heptene ring is a primary site for oxidation. Treatment of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) rapidly generates an N-oxide intermediate. rsc.orgresearchgate.net This N-oxide is often unstable and can undergo further transformations, most notably a rapid Meisenheimer rearrangement. rsc.orgnih.gov In this concerted, thermal rearrangement, the N-oxide rearranges to an N-alkoxyamine. synarchive.com For the this compound system, oxidation would first yield the corresponding N-oxide, which could then rearrange, potentially leading to ring-expanded or otherwise functionalized products. The stereochemistry of the N-oxide, which can exist as endo and exo invertomers, can influence the rearrangement pathways. researchgate.net
Reduction The C=N double bond of the imino ether is readily reduced. Catalytic hydrogenation is an effective method for this transformation. The reduction of a substituted 2-azabicyclo[2.2.1]hept-2-ene using palladium on carbon has been reported to yield the corresponding saturated 2-azabicyclo[2.2.1]heptane. ucla.edu The stereochemistry of such reductions is typically controlled by steric hindrance, with the hydrogen atoms adding from the less hindered exo face of the bicyclic system. sci-hub.se This leads to the formation of an endo-oriented substituent at the C3 position.
The choice of reducing agent can significantly alter the reaction outcome. While catalytic hydrogenation leads to simple reduction, treatment of a chlorinated 2-azabicyclo[2.2.1]hept-2-ene derivative with ethanolic sodium borohydride (B1222165) resulted in the fragmentation of the bicyclic system to form a monocyclic pyrrole (B145914). ucla.edu
| Reaction Type | Reagent/Catalyst | Substrate Analogue | Product Type | Reference |
| Oxidation | mCPBA | N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | N-Oxide, Rearranged Oxazabicyclo[3.2.1]octene | rsc.orgresearchgate.net |
| Reduction | Pd/C, H₂ | 3,4,5,5-Tetrachloro-2-azabicyclo[2.2.1]hept-2-ene derivative | Saturated 2-azabicyclo[2.2.1]heptane | ucla.edu |
| Reduction | NaBH₄, EtOH | 3,4,5,5-Tetrachloro-2-azabicyclo[2.2.1]hept-2-ene derivative | Monocyclic Pyrrole (Fragmentation) | ucla.edu |
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. perlego.com The 2-azabicyclo[2.2.1]heptene framework is amenable to such transformations under appropriate conditions.
A prominent example directly related to the reactivity of the target compound is the ucla.educhemrxiv.org-Meisenheimer rearrangement. As discussed in the oxidation section, the N-oxide formed from a related N-benzyl-2-azabicyclo[2.2.1]heptene undergoes a rapid ucla.educhemrxiv.org-sigmatropic shift to form a thermodynamically more stable 2-oxa-3-azabicyclo[3.2.1]oct-6-ene derivative. rsc.orgresearchgate.net This reaction is a concerted process that proceeds through a five-membered cyclic transition state. synarchive.com
Other sigmatropic shifts have been observed in related systems. For example, the photorearrangement of bicyclo[2.2.1]heptene-2-carbonitrile involves both rsc.orgchemrxiv.org- and rsc.orgucla.edu-sigmatropic shifts. mcmaster.ca Additionally, acid-induced transformations of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acids have been shown to proceed via a hetero ucla.eduucla.edu sigmatropic rearrangement mechanism. sci-hub.se These examples suggest that the this compound scaffold could potentially undergo various sigmatropic rearrangements upon thermal or photochemical activation.
The strained bicyclo[2.2.1]heptane skeleton can undergo bond cleavage reactions under various conditions. Computational and experimental studies on the analogous 2,3-diazabicyclo[2.2.1]hept-2-ene system provide significant insight into potential C-N bond cleavage mechanisms. The thermal or photochemical extrusion of N₂ from this system has been extensively studied, revealing that the cleavage of the two C-N bonds can be either a concerted or a stepwise process involving a diradical intermediate. chemrxiv.orgnih.govresearchgate.net While this compound lacks the dinitrogen leaving group, similar stepwise cleavage mechanisms via diradical or ionic intermediates might be accessible under high-energy conditions.
More synthetically relevant are fragmentation reactions induced by specific reagents. As noted previously, reduction of a related chloro-substituted 2-azabicyclo[2.2.1]hept-2-ene with sodium borohydride in ethanol (B145695) leads to fragmentation of the bicyclic ring system to afford a pyrrole derivative. ucla.edu This process likely involves initial reduction followed by a retro-aldol-type ring opening. ucla.edu
Acid-induced cleavage is also a known pathway. Treatment of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene derivatives with trifluoroacetic acid can induce cleavage of the N(2)-C(3) bond, leading to a skeletal rearrangement and the formation of a 2-oxabicyclo[3.3.0]oct-7-en-3-one structure. sci-hub.se Grob-type fragmentations are also plausible for this ring system, as seen in related 2-azabicyclo[2.2.2]octene structures, which fragment to form dihydropyridinium intermediates. semanticscholar.orgacs.org
Advanced Structural and Spectroscopic Characterization of 3 Methoxy 2 Azabicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of 2-azabicyclo[2.2.1]heptene systems, providing detailed information on stereochemistry and conformational preferences in solution.
Proton NMR spectra of 2-azabicyclo[2.2.1]heptane derivatives are complex due to the rigid, strained ring system, but this complexity yields a wealth of structural information. ucla.edu Chemical shifts and spin-spin coupling constants are highly sensitive to the stereochemical arrangement of protons. ucla.edu
In the case of 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene, the methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The protons on the bicyclic skeleton would show distinct signals. The bridgehead protons (H-1 and H-4) are characteristically deshielded. Protons on the ethylene (B1197577) bridge (C5 and C6) and the methylene (B1212753) bridge (C7) exhibit complex splitting patterns due to vicinal and geminal couplings.
Coupling constants are particularly informative. The vicinal coupling constant (³J) between cis-protons on the C5-C6 bridge is typically smaller than that for trans-protons. libretexts.org Furthermore, long-range coupling, such as the "W-coupling" (⁴J) between the syn-H7 proton and the endo-protons at C5 and C6, can be a key indicator of stereochemistry. ucla.edu The presence of substituents significantly influences the chemical shifts of nearby protons. ucla.edu For example, in related 2-azabicyclo[2.2.1]hept-5-ene systems, the olefinic protons (H-5 and H-6) appear significantly downfield (around 6.3 ppm), while the bridgehead proton H-1 is found around 4.1 ppm and H-4 around 3.0 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |
| OCH₃ | 3.5 - 4.0 | Sharp singlet |
| H-1 (Bridgehead) | ~3.5 - 4.5 | Influenced by C=N bond |
| H-4 (Bridgehead) | ~2.8 - 3.5 | |
| H-5, H-6 (exo/endo) | ~1.5 - 2.5 | Complex multiplets |
| H-7 (syn/anti) | ~1.3 - 2.0 | anti proton typically upfield of syn |
Note: Data are estimated based on general principles and analysis of related 2-azabicyclo[2.2.1]heptane derivatives.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. For this compound, eight distinct signals would be expected. The most downfield signal corresponds to the imine carbon (C-3) of the C=N double bond, typically appearing in the 160-175 ppm region. The methoxy carbon (OCH₃) would resonate in the 50-60 ppm range. The bridgehead carbons (C-1 and C-4) and the remaining sp³ hybridized carbons of the ring system would appear in the aliphatic region. bhu.ac.in
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C-3 (C=N) | 160 - 175 | Most downfield signal |
| OCH₃ | 50 - 60 | |
| C-1 (Bridgehead) | 50 - 60 | |
| C-4 (Bridgehead) | 45 - 55 | |
| C-5, C-6 | 25 - 40 | |
| C-7 (CH₂) | 40 - 50 |
Note: Data are estimated based on analysis of related 2-azabicyclo[2.2.1]heptane derivatives. uni.lu
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom. researchgate.net In bicyclic systems like 2-azabicyclo[2.2.1]heptane, the rigid framework can induce pyramidalization at the nitrogen atom, restricting the typically rapid nitrogen inversion seen in acyclic amines. researchgate.netsapub.org The ¹⁵N chemical shift is highly sensitive to the hybridization and stereochemical environment of the nitrogen. researchgate.net For this compound, the nitrogen is part of an imine system, which would place its chemical shift in a characteristic region distinct from an amine nitrogen. Studies on related tertiary amides within the 7-azabicyclo[2.2.1]heptane system show that the bicyclic structure can lead to significant nitrogen pyramidalization. researchgate.net Variable-temperature ¹⁵N NMR studies can be employed to determine the energy barriers associated with conformational processes like nitrogen inversion, providing insight into the stability and electronic nature of the amide or imine bond within these constrained rings. science.gov
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorinated analogs of this compound. nih.gov Due to the absence of naturally occurring fluorine in biological systems and the high sensitivity of the ¹⁹F nucleus, this method provides clean spectra with a wide chemical shift range, making it ideal for studying structure and binding interactions. nih.govresearchgate.net The introduction of a fluorine atom onto the bicyclic scaffold serves as a sensitive probe of the local electronic environment. dtu.dk The ¹⁹F chemical shift and coupling constants (e.g., ¹H-¹⁹F and ¹³C-¹⁹F) can confirm the position and stereochemistry of the fluorine substituent and report on conformational changes within the molecule. For example, in studies of (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane, the two diastereotopic fluorine atoms show distinct signals in the ¹⁹F NMR spectrum, confirming their chemical non-equivalence.
Mass Spectrometry (MS) for Structural Elucidation and Derivatization Studies
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. The predicted monoisotopic mass for C₇H₁₁NO is 125.08406 Da. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For this compound, the molecular ion (M•+) would be observed, and its fragmentation would likely proceed through several characteristic pathways. sapub.org Common fragmentation modes for bicyclic compounds can include the loss of small, stable molecules or radicals. miamioh.edu Likely initial fragmentation steps could involve the loss of the methoxy radical (•OCH₃, 31 Da) or cleavage of the bicyclic ring system. The stability of the resulting fragment ions often dictates the most abundant peaks (the base peak) in the spectrum. libretexts.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.09134 |
| [M+Na]⁺ | 148.07328 |
| [M+NH₄]⁺ | 143.11788 |
| [M-H]⁻ | 124.07678 |
Data sourced from PubChem for C₇H₁₁NO. uni.lu
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the bicyclic system. nih.gov For chiral molecules like derivatives of 2-azabicyclo[2.2.1]heptane, X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding biological activity. semanticscholar.org
While a crystal structure for this compound itself is not described in the searched literature, studies on related compounds, such as 2,5-diazoniabicyclo[2.2.1]heptane dibromide, confirm the rigid, strained nature of this bicyclic scaffold. iucr.org An X-ray analysis of the title compound would be expected to show a boat-like conformation for the six-membered ring containing the nitrogen atom. It would also precisely define the geometry of the imine group and the orientation of the methoxy substituent relative to the bicyclic core. Such structural data is invaluable for computational modeling and understanding intermolecular interactions in a crystal lattice. iucr.org
Fourier Transform Microwave Spectroscopy for Gas-Phase Structural Analysis
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique that provides exceptionally precise information on the rotational constants of a molecule in the gas phase. From these constants, a detailed and unambiguous determination of the molecular geometry, including bond lengths, bond angles, and dihedral angles, can be derived. This method is particularly powerful for analyzing the conformational preferences and structural parameters of bicyclic systems, which often exhibit subtle but significant geometric features.
Despite the power of this technique for detailed structural elucidation, a thorough review of the scientific literature reveals no specific studies employing Fourier Transform Microwave Spectroscopy for the gas-phase structural analysis of this compound. While FTMW spectroscopy has been successfully applied to other bicyclic molecules, including derivatives of the closely related 2-azabicyclo[2.2.1]heptane scaffold, a dedicated investigation into the microwave spectrum of this compound has not been published.
Consequently, experimental data on its rotational constants, dipole moment components, and precise gas-phase molecular structure are not available. Theoretical calculations predicting these parameters, which often guide and support experimental FTMW studies, have also not been reported in the literature for this specific compound. The absence of such research means that a detailed discussion of its gas-phase structure, supported by the robust and precise data that FTMW spectroscopy affords, cannot be provided at this time. Such a study would be necessary to definitively characterize its conformational landscape, the planarity of the imino ether group, and the precise orientation of the methoxy substituent relative to the bicyclic frame in the isolated, gas-phase environment.
Computational and Theoretical Investigations of 3 Methoxy 2 Azabicyclo 2.2.1 Hept 2 Ene and Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of electron distribution and its influence on molecular stability and reactivity. These methods have been extensively applied to understand the intricate mechanisms of reactions involving bicyclic azoalkanes.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has been widely employed to map the potential energy surfaces of reactions involving DBH and its derivatives. uba.ar These studies are crucial for identifying transition states, intermediates, and the associated energy barriers. For instance, DFT calculations have been instrumental in investigating the mechanism of thermal denitrogenation (the loss of a nitrogen molecule).
Research using functionals like B3LYP, M05-2X, and M06-2X has explored whether the two C-N bonds break simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism). acs.org DFT studies on DBH derivatives have characterized the processes leading to the formation of cyclopentyl-1,3-diradical species through either concerted or stepwise pathways. The choice of functional is critical, as the energetic landscape can be complex. The M06-2X functional, for example, has been successfully used in conjunction with dynamic trajectory simulations to replicate experimental outcomes of thermal deazetization. acs.orgsemanticscholar.org These DFT calculations provide the foundational energetic data—such as activation enthalpies and Gibbs free energies—for understanding the reaction dynamics. acs.org
Multireference Quantum Mechanical Calculations
While DFT is a powerful tool, it is a single-reference method, which can be inadequate for describing electronic structures in regions of the potential energy surface where bond breaking occurs or where multiple electronic states are close in energy (near-degeneracy). In such cases, multireference methods are essential for accurate predictions.
For the denitrogenation of DBH, the transition structure for the rate-limiting step involves significant C-N bond cleavage. researchgate.net Complete Active Space Self-Consistent Field (CASSCF) and second-order multireference perturbation theory (CASPT2) calculations have been pivotal in resolving controversies surrounding the reaction mechanism. researchgate.netscilit.com Early studies were divided between stepwise and synchronous C-N cleavage pathways. More advanced CASPT2 calculations revealed that the transition structure corresponds to a synchronous cleavage, leading to the formation of a cyclopentane-1,3-diyl biradical, a pathway with a significantly lower activation enthalpy than the stepwise alternative. researchgate.netscilit.com
Furthermore, in the study of photochemical reactions, multireference methods like Extended Multi-State CASPT2 (XMS-CASPT2) are necessary to accurately describe the excited states and their crossings, which govern the reaction outcome. acs.org These high-level calculations provide crucial benchmarks for understanding photophysical properties and mechanisms. acs.orgucla.edu
Prediction of Conformational Preferences and Electronic Effects
Computational methods are also used to predict the stable three-dimensional structures (conformers) of molecules and to understand how electronic effects from substituents influence these preferences. While specific computational studies on the conformational preferences of 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene are not widely available, extensive research on the parent bicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane frameworks provides a strong basis for prediction.
The 2-azabicyclo[2.2.1]heptane skeleton is a rigid, strained system. smolecule.com Low-temperature NMR and computational studies on derivatives like 2-methyl-2-azabicyclo[2.2.1]heptane show the existence of exo and endo isomers related to the pyramidal inversion at the nitrogen atom, with the endo isomer being slightly more stable. The barrier to this inversion is influenced by both angle strain and torsional strain within the bicyclic system.
The introduction of a methoxy (B1213986) group at the C3 position, creating an imino ether functionality, introduces specific electronic effects. The orientation of the methoxy group itself is governed by a balance of conjugative and electrostatic interactions. Theoretical studies on similar systems, such as methyl aryl ethers, show that a planar conformation of the methoxy group is preferred to maximize the resonance interaction between the oxygen lone pair and the adjacent π-system (in this case, the C=N bond). This resonance is complemented by electrostatic attractions between the methyl group and nearby atoms. The methoxy group is a strong π-donor, which will significantly influence the electron density and reactivity of the C=N double bond, making the carbon atom more susceptible to nucleophilic attack.
| Compound/Fragment | Computational Method | Predicted Conformational/Electronic Feature |
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 13C NMR, Molecular Mechanics | The endo isomer is ~0.3 kcal/mol more stable than the exo isomer. The nitrogen inversion barrier is influenced by torsional and angle strain. |
| 2-fluorobicyclo[2.2.1]heptan-7-ols | Quantum-chemical calculations (HF/6-31g(d,p)) | The exo orientation of the fluorine substituent is energetically favored over the endo orientation. |
| Methyl Aryl Ethers (analog) | Ab initio calculations | A planar-cis conformation of the methoxy group is preferred due to a combination of conjugative interaction (oxygen lone pair with the π-system) and electrostatic attraction. |
| This compound | Inferred from analogs | The methoxy group is expected to adopt a planar conformation to maximize resonance with the C=N bond. As a π-donor, it increases the electron density of the imine system. |
Machine Learning Approaches in Predicting Reaction Outcomes
The prediction of reaction outcomes, including product structure, yield, and stereoselectivity, represents a significant challenge in organic synthesis. Traditional approaches often rely on empirical rules and mechanistic understanding, which can be limited when dealing with complex molecular scaffolds such as that of this compound and its analogs. In recent years, machine learning (ML) has emerged as a powerful tool to navigate the high-dimensional chemical space and provide accurate predictions of reaction outcomes. nih.gov While specific ML models for this compound are not extensively documented in the literature, the methodologies developed for other bicyclic and nitrogen-containing heterocyclic systems provide a clear framework for how such approaches could be applied.
The core principle of using machine learning to predict reaction outcomes involves training an algorithm on a dataset of known reactions. This dataset typically includes information about the reactants, reagents, catalysts, solvents, and the corresponding experimental outcomes. nih.gov For a compound like this compound, a relevant dataset would comprise various reactions involving this scaffold or its close analogs, detailing the conditions and resulting products.
A critical aspect of building a predictive ML model is the choice of molecular representation, or "descriptors." These descriptors are numerical representations of molecular structures that capture their essential chemical features. For bicyclic systems, these can include:
Topological Descriptors: Information about the connectivity of atoms.
Geometrical Descriptors: 3D information such as bond lengths, bond angles, and dihedral angles.
Quantum Chemical Descriptors: Calculated properties like partial charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials. nih.gov
Steric Descriptors: Parameters that quantify the steric bulk of substituents, which is particularly important in rigid bicyclic systems where stereoselectivity is a key concern. arxiv.orgbohrium.com
Various machine learning algorithms can be employed for predicting reaction outcomes. Commonly used models include Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs). nih.govbohrium.com For instance, a Random Forest model could be trained to predict the enantiomeric excess of a reaction involving a chiral 2-azabicyclo[2.2.1]heptane derivative by learning from a dataset of similar reactions with known stereochemical outcomes. arxiv.orgbohrium.comresearchgate.net
A hypothetical workflow for developing an ML model to predict the outcome of a reaction involving an analog of this compound, such as the alkylation of a related 2-azabicyclo[2.2.1]heptane, is outlined below:
Data Collection: A dataset of alkylation reactions on various 2-azabicyclo[2.2.1]heptane derivatives would be compiled from the literature or high-throughput experimentation. This would include details on the substrate, electrophile, base, solvent, temperature, and the resulting product distribution (regio- and stereoisomers).
Descriptor Calculation: A comprehensive set of molecular descriptors for each reactant, reagent, and solvent would be calculated using computational chemistry software.
Model Training: A machine learning algorithm, such as a gradient boosting model, would be trained on this dataset. The model would learn the complex relationships between the input features (descriptors) and the reaction outcome (e.g., the yield of a specific isomer).
Model Validation: The predictive power of the trained model would be assessed using a separate test set of reactions that were not used during training. Performance metrics such as the coefficient of determination (R²) and mean absolute error (MAE) would be used to evaluate the model's accuracy. nih.gov
The table below illustrates a simplified, hypothetical dataset that could be used to train an ML model for predicting the major product of a reaction.
| Reactant (2-azabicyclo[2.2.1]heptane derivative) | Reagent | Solvent | Temperature (°C) | Major Product |
| N-Boc-2-azabicyclo[2.2.1]heptane | Methyl Iodide | THF | 25 | N-Methyl-N-Boc-2-azabicyclo[2.2.1]heptane |
| N-Benzyl-2-azabicyclo[2.2.1]heptane | Ethyl Bromide | DMF | 0 | N-Ethyl-N-Benzyl-2-azabicyclo[2.2.1]heptane |
| 2-azabicyclo[2.2.1]heptane | Acetyl Chloride | DCM | 25 | N-Acetyl-2-azabicyclo[2.2.1]heptane |
Once validated, such a model could be used to predict the outcomes of new, untested reactions, thereby accelerating the discovery of novel synthetic routes and optimizing reaction conditions for desired products. Furthermore, analysis of the trained model can provide insights into the key factors governing the reactivity and selectivity of these bicyclic systems, complementing traditional mechanistic studies. arxiv.orgrsc.org
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency
Current synthetic routes to the 2-azabicyclo[2.2.1]heptane core often rely on the aza-Diels-Alder reaction. mdpi.comle.ac.uk Future research should focus on developing more efficient and stereoselective methods to access 3-methoxy-2-azabicyclo[2.2.1]hept-2-ene and its derivatives.
One promising approach is the use of chiral catalysts to control the stereochemistry of the cycloaddition reaction. This would allow for the selective synthesis of specific enantiomers, which is crucial for medicinal chemistry applications. pwr.edu.pl Additionally, exploring alternative cycloaddition strategies, such as those involving novel imine precursors, could lead to more efficient and versatile synthetic routes.
Further research could also investigate post-cycloaddition modifications to introduce the 3-methoxy group with high stereocontrol. This could involve the development of novel reagents and reaction conditions that are compatible with the strained bicyclic system.
Exploration of Undiscovered Reactivity Patterns for the 3-Methoxy Moiety and its Derivatives
The imino ether functionality in this compound is expected to be a hub of reactivity. While the reactivity of acyclic and monocyclic imino ethers has been studied, their behavior within a constrained bicyclic system is largely unexplored. researchgate.netresearchgate.netacs.orgtandfonline.com
Future investigations should aim to elucidate the unique reactivity of this moiety. This could include studying its susceptibility to nucleophilic attack at the C3 position, its ability to undergo cycloaddition reactions, and its potential for rearrangement to other heterocyclic systems. The influence of the methoxy (B1213986) group on the reactivity of the imino ether, particularly in comparison to other alkoxy or aryloxy groups, warrants detailed investigation.
Furthermore, the development of catalytic methods to modulate the reactivity of the 3-methoxy group would be a significant advancement. This could involve the use of Lewis acids or transition metal catalysts to activate the imino ether towards specific transformations.
Advanced Computational Modeling of Complex Reaction Systems and Energetic Profiles
Computational chemistry offers a powerful tool to understand and predict the behavior of complex molecules like this compound. Future research should leverage advanced computational modeling to investigate its structure, stability, and reactivity. researchgate.net
Density functional theory (DFT) calculations can be employed to determine the preferred conformations of the molecule and to analyze the electronic properties of the imino ether functionality. These calculations can provide insights into the molecule's reactivity and guide the design of new reactions.
Furthermore, computational modeling can be used to study the mechanisms of reactions involving this compound. By calculating the energetic profiles of different reaction pathways, it is possible to predict the most likely products and to identify key intermediates and transition states. This information is invaluable for optimizing existing reactions and for discovering new transformations. researchgate.netnih.gov
Expansion of Applications in Chemical Biology and Materials Science
The 2-azabicyclo[2.2.1]heptane scaffold is a key component of several biologically active compounds, including antiviral agents and analogs of the potent analgesic epibatidine. researchgate.netnih.govle.ac.uk The unique structural and electronic properties of this compound make it an attractive candidate for applications in chemical biology.
Future research should explore the potential of this compound and its derivatives as probes for biological systems. For example, they could be used to develop novel inhibitors of enzymes or receptors, or as fluorescent probes for imaging biological processes. The introduction of various substituents onto the bicyclic scaffold could lead to a library of compounds with diverse biological activities. nih.gov
In the realm of materials science, the ability of cyclic imino ethers to undergo ring-opening polymerization could be exploited to create novel polymers with unique properties. researchgate.netresearchgate.nettandfonline.com The rigid bicyclic structure of this compound could impart interesting thermal and mechanical properties to the resulting polymers.
Investigation of Less Explored Derivatives and Substituent Effects
The properties and reactivity of this compound can be fine-tuned by introducing substituents at various positions on the bicyclic scaffold. Future research should systematically investigate the effects of these substituents.
Q & A
Q. What are the recommended safety protocols for handling 3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene in laboratory settings?
Researchers should use local exhaust ventilation, avoid dust generation, and wear chemical-resistant gloves, safety goggles, and protective clothing. Static discharge must be prevented during transfer, and incompatible materials (e.g., oxidizers) should be avoided. Storage requires a well-ventilated area away from ignition sources .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular structure. Compare spectral data with literature values for analogous bicyclo[2.2.1]hept-2-ene derivatives, such as those reported for 7-syn-hydroxybicyclo[2.2.1]hept-2-ene .
Q. Which analytical techniques are most effective for quantifying this compound in complex reaction mixtures?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is suitable, as demonstrated for structurally related azabicyclo compounds . Gas chromatography-mass spectrometry (GC-MS) can also resolve volatile derivatives.
Q. What are the key considerations for designing a scalable synthetic route for this compound while maintaining purity?
Optimize reaction steps to minimize by-products, employ column chromatography or recrystallization for purification, and monitor intermediates using thin-layer chromatography (TLC). Ensure stereochemical control through catalytic methods, as seen in epoxidation studies of substituted bicyclo[2.2.1]hept-2-ene systems .
Advanced Questions
Q. How does the introduction of substituents influence stereochemical outcomes in epoxidation reactions of bicyclo[2.2.1]hept-2-ene systems?
Substituents at the 7-syn position can sterically direct epoxidation to favor specific diastereomers. For example, bulky groups may hinder attack from one face, as shown in Table 4 of stereochemical epoxidation studies . Computational modeling (e.g., DFT) can predict regioselectivity.
Q. What strategies address low yields during stereospecific synthesis of this compound derivatives?
Optimize reaction temperature, solvent polarity, and catalyst loading. For example, using chiral auxiliaries or asymmetric catalysis improved yields in analogous syntheses of 7-syn-hydroxybicyclo[2.2.1]hept-2-ene (28% yield over two steps) . Protecting groups may stabilize reactive intermediates.
Q. How can combinatorial chemistry approaches generate diverse libraries based on the this compound scaffold?
Introduce variable substituents at the 5-position (e.g., alkyl chains, aryl groups) via nucleophilic substitution or cross-coupling reactions. Combinatorial libraries of similar heterocycles were synthesized by modifying substituents on the bicyclo framework, as shown in azabicyclo[3.2.1]octane derivatives .
Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?
Density functional theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Diels-Alder or [2+2] cycloadditions. Compare with experimental data for nitro-substituted analogs, such as 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
Q. How do researchers resolve contradictions in reported spectroscopic data for bicyclo[2.2.1]hept-2-ene derivatives?
Replicate experiments under standardized conditions (solvent, temperature, concentration) and cross-validate using multiple techniques (e.g., IR, X-ray crystallography). Discrepancies in purity assessments, such as VPC vs. HPLC results, require recalibration with certified reference materials .
Q. What role does the methoxy group play in the electronic configuration of this compound?
The methoxy group acts as an electron-donating substituent, altering electron density at the nitrogen atom and adjacent carbons. This enhances nucleophilicity at specific positions, as observed in reactions forming (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one .
Notes
- References : Ensure all methodologies adhere to institutional safety guidelines and regulatory standards (e.g., 15 U.S.C. §2604 for chemical substance regulations) .
- Data Validation : Cross-check synthetic routes and spectral data against peer-reviewed publications to mitigate reproducibility issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
